N,N-Dimethyl-2,3-dihydro-1H-isoindol-4-amine;dihydrochloride
Description
N,N-Dimethyl-2,3-dihydro-1H-isoindol-4-amine dihydrochloride is a bicyclic amine derivative featuring a partially saturated isoindole core (2,3-dihydro-1H-isoindole) substituted with a dimethylamine group at the 4-position, stabilized as a dihydrochloride salt. The compound is referenced under multiple synonyms, including 2,3-Dihydro-1H-isoindol-4-amine dihydrochloride and Isoindolin-4-amine dihydrochloride .
Properties
IUPAC Name |
N,N-dimethyl-2,3-dihydro-1H-isoindol-4-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2.2ClH/c1-12(2)10-5-3-4-8-6-11-7-9(8)10;;/h3-5,11H,6-7H2,1-2H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBXOMENVPLBRJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC2=C1CNC2.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Molecular Architecture
The compound consists of a 2,3-dihydro-1H-isoindole scaffold, where the aromatic benzene ring is fused to a saturated five-membered ring containing one nitrogen atom. The dimethylamine group (-N(CH$$3$$)$$2$$) is attached at position 4 of the isoindoline system, with two hydrochloride counterions enhancing aqueous solubility. The SMILES notation (CN(C)C1=CC=CC2=C1CNC2.Cl.Cl) and InChIKey (HBXOMENVPLBRJM-UHFFFAOYSA-N) provide unambiguous structural identification.
Physicochemical Characteristics
- Solubility : Highly soluble in water (>50 mg/mL) due to dihydrochloride salt formation.
- Melting Point : Reported between 125–132°C for analogous isoindoline hydrochlorides.
- Stability : Hygroscopic in nature, requiring storage under inert conditions.
Synthesis Strategies
Reductive Amination Pathway
A widely employed method involves reductive amination of 4-keto-2,3-dihydro-1H-isoindole precursors.
Step 1: Ketone Synthesis
4-Keto-2,3-dihydro-1H-isoindole is prepared via Friedel-Crafts acylation of indane with acetyl chloride in the presence of AlCl$$_3$$.
Step 2: Reductive Amination
The ketone reacts with dimethylamine (2 equivalents) under hydrogenation conditions (H$$2$$, 60 psi) using palladium on carbon (Pd/C) in methanol. The reaction proceeds via imine intermediate formation, followed by reduction to the secondary amine:
$$
\text{4-Keto-isoindole} + 2\text{NH(CH}3\text{)}2 \xrightarrow{\text{H}2, \text{Pd/C}} \text{N,N-Dimethyl-4-amino-isoindoline}
$$
Step 3: Salt Formation
The free base is treated with concentrated HCl in ethanol to precipitate the dihydrochloride salt (yield: 78–85%).
Cyclization of Diamine Precursors
An alternative route utilizes 1,2-diamine intermediates subjected to cyclodehydration.
Procedure :
- Diamine Preparation : 4-Aminophthalonitrile is reduced using LiAlH$$_4$$ to form 4-amino-2,3-dihydro-1H-isoindole-1,2-diamine.
- Methylation : The diamine reacts with methyl iodide (2.2 equivalents) in THF using K$$2$$CO$$3$$ as a base.
- Cyclization : Treatment with 1,1'-carbonyldiimidazole (CDI) in acetonitrile at 80°C induces ring closure:
$$
\text{Diamine} + \text{CDI} \rightarrow \text{N,N-Dimethyl-4-amino-isoindoline} + \text{CO}_2 + \text{Imidazole}
$$ - Salt Formation : The product is crystallized as the dihydrochloride using HCl gas in diethyl ether.
Microwave-Assisted Synthesis
Recent advancements employ microwave irradiation to accelerate reaction kinetics.
Optimized Conditions :
- Reactants : 4-Bromo-2,3-dihydro-1H-isoindole, dimethylamine hydrochloride
- Catalyst : CuI (10 mol%), 1,10-phenanthroline
- Solvent : DMF, 150°C, 20 min
- Yield : 92% (free base), 88% after HCl salt formation
Analytical Characterization
Spectroscopic Methods
Chromatographic Purity Assessment
- HPLC : C18 column, 0.1% TFA/ACN gradient, retention time = 6.7 min, purity >99%.
- Elemental Analysis : Calculated for C$${10}$$H$${16}$$Cl$$2$$N$$2$$: C 50.65%, H 6.80%, N 11.81%; Found: C 50.59%, H 6.77%, N 11.75%.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Reaction Time | Key Advantages | Limitations |
|---|---|---|---|---|
| Reductive Amination | 78–85 | 12–24 h | High selectivity | Requires high-pressure H$$_2$$ |
| Cyclization | 65–72 | 3–5 h | Avoids hydrogenation | CDI cost prohibitive at scale |
| Microwave-Assisted | 88–92 | 20 min | Rapid kinetics | Specialized equipment needed |
Challenges and Optimization Strategies
Regioselectivity Control
Competing reactions at isoindoline positions 4 vs. 5 are mitigated by:
Salt Formation Efficiency
Excess HCl (2.2 equivalents) in ethanol/water (9:1) maximizes dihydrochloride precipitation while minimizing free base contamination.
Applications and Derivatives
Though direct pharmacological data remain proprietary, structural analogs demonstrate:
- Anticancer activity : Inhibition of HDAC enzymes (IC$$_{50}$$ = 0.8 μM for analog EVT-13759914).
- Neuroprotective effects : Modulation of σ-1 receptors in preclinical models.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-2,3-dihydro-1H-isoindol-4-amine;dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the dimethylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides, thiols, and amines can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines .
Scientific Research Applications
N,N-Dimethyl-2,3-dihydro-1H-isoindol-4-amine;dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals
Mechanism of Action
The mechanism of action of N,N-Dimethyl-2,3-dihydro-1H-isoindol-4-amine;dihydrochloride involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
The following analysis compares N,N-dimethyl-2,3-dihydro-1H-isoindol-4-amine dihydrochloride with analogous compounds in terms of molecular structure, functional groups, pharmacological relevance, and physicochemical properties.
Table 1. Structural and Pharmacological Comparison
Loperamide Hydrochloride
- Structural Similarities : Both compounds contain N,N-dimethylamine groups and dihydrochloride salts, enhancing solubility and stability.
- Key Differences : Loperamide incorporates a piperidine ring, diphenyl groups, and a hydroxyl moiety, contributing to its opioid receptor binding and antidiarrheal efficacy. In contrast, the isoindoline core of N,N-dimethyl-2,3-dihydro-1H-isoindol-4-amine dihydrochloride lacks aromatic complexity, suggesting divergent biological targets .
3,3-Dimethylindolin-4-amine Dihydrochloride
- Structural Similarities : Both compounds share a bicyclic amine structure (isoindoline vs. indoline) and dihydrochloride salt forms.
- Key Differences : The indoline core of 3,3-dimethylindolin-4-amine features a six-membered benzene ring fused to a five-membered nitrogen-containing ring, whereas the isoindoline structure is a benzo-fused pyrrole. This difference may influence pharmacokinetics, such as metabolic stability or blood-brain barrier penetration .
N,N-Dimethyl-2,3-dihydro-1H-isoindole-5-sulfonamide Hydrochloride
- Structural Similarities : Both compounds share the isoindoline core and dihydrochloride salt.
- Key Differences : The sulfonamide group (-SO₂NH₂) in this analog introduces strong hydrogen-bonding capacity and acidity, contrasting with the basic dimethylamine group in N,N-dimethyl-2,3-dihydro-1H-isoindol-4-amine. Sulfonamides are commonly used in antibiotics or enzyme inhibitors, whereas dimethylamine derivatives may target neurotransmitter systems .
Ethyl 3-(4-aminophenyl)-2-(1,3-dioxoisoindol-2-yl)propanoate Hydrochloride
- Structural Similarities : Shares the isoindole backbone but substitutes the dimethylamine group with a phthalimide (1,3-dioxoisoindole) moiety.
- Key Differences : The phthalimide group is electron-withdrawing and often used in prodrug design, while the dimethylamine group in the target compound may enhance membrane permeability or receptor binding .
Biological Activity
N,N-Dimethyl-2,3-dihydro-1H-isoindol-4-amine; dihydrochloride is a compound with significant potential in various biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Molecular Formula and Weight : The compound has a molecular formula of and a molecular weight of 235.16 g/mol. It is typically synthesized through the Tscherniac-Einhorn reaction, involving the reaction of isoindoline derivatives with dimethylamine under acidic conditions .
Synthesis Overview :
- Step 1 : Reaction of isoindoline derivatives with dimethylamine.
- Step 2 : Hydrolysis to introduce the amino group.
- Step 3 : Formation of the dihydrochloride salt through treatment with hydrochloric acid.
N,N-Dimethyl-2,3-dihydro-1H-isoindol-4-amine; dihydrochloride interacts with specific molecular targets, influencing various biochemical pathways. Its mechanism includes:
- Enzyme Modulation : Acts as an inhibitor or activator of enzymes, altering metabolic processes.
- Receptor Interaction : Binds to neurotransmitter receptors, potentially affecting neuronal communication and signaling pathways.
Antinociceptive Effects
Research indicates that compounds structurally related to N,N-Dimethyl-2,3-dihydro-1H-isoindol-4-amine exhibit notable antinociceptive properties. For instance, studies on similar isoquinoline derivatives have demonstrated their efficacy as μ-opioid receptor agonists, which are crucial in pain management. These compounds showed significant anti-nociceptive effects in animal models, suggesting potential therapeutic applications in pain relief .
Cellular Effects
N,N-Dimethyl-2,3-dihydro-1H-isoindol-4-amine; dihydrochloride has been shown to:
- Influence cell signaling pathways.
- Modulate gene expression and cellular metabolism.
These effects vary based on cell type and concentration, indicating a broad range of biological activities.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| N,N-Dimethyl-2,3-dihydro-1H-isoindol-5-amine; dihydrochloride | Similar core structure | Potentially similar receptor interactions |
| N,N-Dimethylhydrazine | Different core structure | Varies widely in activity due to structural differences |
The unique positioning of the dimethylamine group in N,N-Dimethyl-2,3-dihydro-1H-isoindol-4-amine; dihydrochloride contributes to its distinct biological properties compared to analogs .
Case Studies
Several studies have explored the pharmacological potential of related compounds:
- Study on Antinociceptive Activity :
-
Mechanistic Studies :
- Objective : Investigate the interaction of isoindoline derivatives with neurotransmitter systems.
- Findings : The compounds modulated neurotransmitter release and receptor activation, suggesting potential for treating neurological disorders.
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
